7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine
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Overview
Description
7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine is a compound with significant biological activities. It is a privileged chemical scaffold used in various scientific research applications, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 2-fluoropyridine, involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20°C . The preparation of pyrroloquinazoline derivatives typically involves regioselective monoacylation at specific nitrogen positions .
Industrial Production Methods: Industrial production methods for such compounds often involve multi-step synthesis processes. For example, the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate involves a seven-step process with an overall yield of 31% .
Chemical Reactions Analysis
Types of Reactions: 7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include sodium tert-butoxide and tetrahydrofuran (THF). Reaction conditions often involve temperatures ranging from -10°C to room temperature .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with tert-butyl chloroformate yields (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate .
Scientific Research Applications
7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine has been extensively studied for its potential as an anti-tumor agent. It has shown significant activity against breast cancer cells without harming normal human cells . This compound is also used in the development of kinase inhibitors, which are crucial in cancer treatment .
Mechanism of Action
The mechanism of action of 7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various human malignancies .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives .
Uniqueness: What sets 7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine apart is its potent anti-tumor activity and its ability to selectively target cancer cells without affecting normal cells . This makes it a promising candidate for further development in cancer therapy.
Properties
Molecular Formula |
C16H13FN6 |
---|---|
Molecular Weight |
308.31 g/mol |
IUPAC Name |
7-[(2-fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C16H13FN6/c17-13-7-9(3-5-20-13)8-23-6-4-10-12(23)2-1-11-14(10)15(18)22-16(19)21-11/h1-7H,8H2,(H4,18,19,21,22) |
InChI Key |
YWFNHUMPQSBHBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC3=CC(=NC=C3)F)C4=C1N=C(N=C4N)N |
Origin of Product |
United States |
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